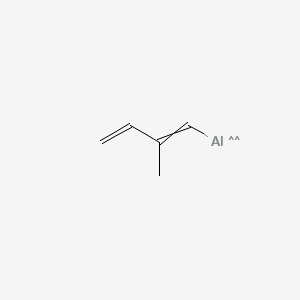
Aluminum, dihydro(2-methyl-1,3-butadienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum, dihydro(2-methyl-1,3-butadienyl)- is an organoaluminum compound with the chemical formula C5H9Al. It is a colorless to pale yellow liquid that can spontaneously decompose and react with moisture and oxygen in the air. This compound has an irritating odor and is corrosive to the skin and eyes .
Méthodes De Préparation
The preparation of Aluminum, dihydro(2-methyl-1,3-butadienyl)- typically involves the use of Grignard reagents. A common synthetic route includes the reaction of chlorinated alkanes with metallic aluminum in an ether solvent to yield the desired product . Industrial production methods often follow similar principles but are scaled up to meet commercial demands.
Analyse Des Réactions Chimiques
Aluminum, dihydro(2-methyl-1,3-butadienyl)- undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxides.
Reduction: Can act as a reducing agent in organic synthesis.
Substitution: Participates in substitution reactions with various organic compounds.
Common reagents used in these reactions include oxygen, water, and various organic substrates. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
This compound is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of amines, alcohols, and esters.
Biology: Investigated for its potential use in biological systems, although its corrosive nature limits its direct applications.
Medicine: Limited use due to its reactivity and corrosiveness.
Industry: Employed as a catalyst, reducing agent, and oxidizing agent in various industrial processes.
Mécanisme D'action
The mechanism by which Aluminum, dihydro(2-methyl-1,3-butadienyl)- exerts its effects involves its ability to donate electrons and participate in various chemical reactions. It targets molecular pathways that involve electron transfer, making it a valuable reagent in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar compounds to Aluminum, dihydro(2-methyl-1,3-butadienyl)- include other organoaluminum compounds such as:
- Trimethylaluminum
- Triethylaluminum
- Diisobutylaluminum hydride
Compared to these compounds, Aluminum, dihydro(2-methyl-1,3-butadienyl)- is unique due to its specific structure and reactivity, which make it suitable for particular synthetic applications .
Propriétés
Numéro CAS |
24683-32-7 |
|---|---|
Formule moléculaire |
C5H7Al |
Poids moléculaire |
94.09 g/mol |
InChI |
InChI=1S/C5H7.Al/c1-4-5(2)3;/h2,4H,1H2,3H3; |
Clé InChI |
KAQCRZGWMBEAEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C[Al])C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















